molecular formula C8H12N2O2 B14424895 3-(2-Imidazolidinylidene)-2,4-pentanedione

3-(2-Imidazolidinylidene)-2,4-pentanedione

Cat. No.: B14424895
M. Wt: 168.19 g/mol
InChI Key: AHIKSGOVCHYTTP-ALCCZGGFSA-N
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Description

3-imidazolidin-2-ylidenepentane-2,4-dione is a heterocyclic compound with the molecular formula C8H12N2O2 It features a five-membered ring structure containing nitrogen and oxygen atoms, making it part of the imidazolidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazolidin-2-ylidenepentane-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl or alkyl isocyanate/isothiocyanate . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency . This method allows for the large-scale production of the compound with consistent quality. The use of automated systems and controlled reaction conditions ensures high purity and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-imidazolidin-2-ylidenepentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield different imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .

Scientific Research Applications

3-imidazolidin-2-ylidenepentane-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-imidazolidin-2-ylidenepentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-imidazolidin-2-ylidenepentane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(E)-3-(4,5-dihydro-1H-imidazol-2-yl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C8H12N2O2/c1-5(11)7(6(2)12)8-9-3-4-10-8/h11H,3-4H2,1-2H3,(H,9,10)/b7-5-

InChI Key

AHIKSGOVCHYTTP-ALCCZGGFSA-N

Isomeric SMILES

C/C(=C(/C1=NCCN1)\C(=O)C)/O

Canonical SMILES

CC(=C(C1=NCCN1)C(=O)C)O

Origin of Product

United States

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